molecular formula C13H13NO3 B13588813 3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid

3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid

Cat. No.: B13588813
M. Wt: 231.25 g/mol
InChI Key: YDQYGDYNMLQLRQ-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a 4-isopropylphenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes . Another approach involves the use of metal-free synthetic routes, which are more environmentally friendly and cost-effective .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Isopropylphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both the isoxazole ring and the 4-isopropylphenyl group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and materials science .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)11-7-12(13(15)16)17-14-11/h3-8H,1-2H3,(H,15,16)

InChI Key

YDQYGDYNMLQLRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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